

Enthalpy of Formation ($\Delta_f H^\circ$) of 1-Hexanol

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Compound Focus: 1-Hexanol

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Cat. No.: S1490533

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The standard enthalpy of formation is a critical parameter for energy balance calculations. The values differ for the liquid and gaseous states due to the enthalpy of vaporization.

State	$\Delta_f H^\circ$ Value	Units	Uncertainty	Method	Reference & Year
Liquid	-377.5	kJ/mol	± 0.44 kJ/mol	Ccb	[Mosselman and Dekker, 1975] [1]
	-90.22	kcal/mol	± 0.11 kcal/mol	Ccb	[Mosselman and Dekker, 1975] [2]
	-379.4	kJ/mol	± 1.0 kJ/mol	Ccb	[Chao and Rossini, 1965] [1]
	-383.9	kJ/mol	± 2.0 kJ/mol	Ccb	[Green, 1960] [1]
Gas	-316.0	kJ/mol	± 10.0 kJ/mol	AVG	[N/A - Average of 7 values] [3]

Enthalpy of Combustion ($\Delta_c H^\circ$)

The enthalpy of combustion is vital for assessing **1-hexanol**'s value as a fuel or biofuel.

ΔC_H° liquid Value	Units	Uncertainty	Corresponding Δf_H° liquid	Reference
-3984.37	kJ/mol	± 0.44 kJ/mol	-377.50 kJ/mol	[Mosselman and Dekker, 1975] [1]
-952.29	kcal/mol	± 0.11 kcal/mol	-90.225 kcal/mol	[Mosselman and Dekker, 1975] [2]
-3982.6	kJ/mol	± 0.92 kJ/mol	-379.3 kJ/mol	[Chao and Rossini, 1965] [1]

Other Essential Thermodynamic Properties

For a complete thermodynamic profile, the following data are also important.

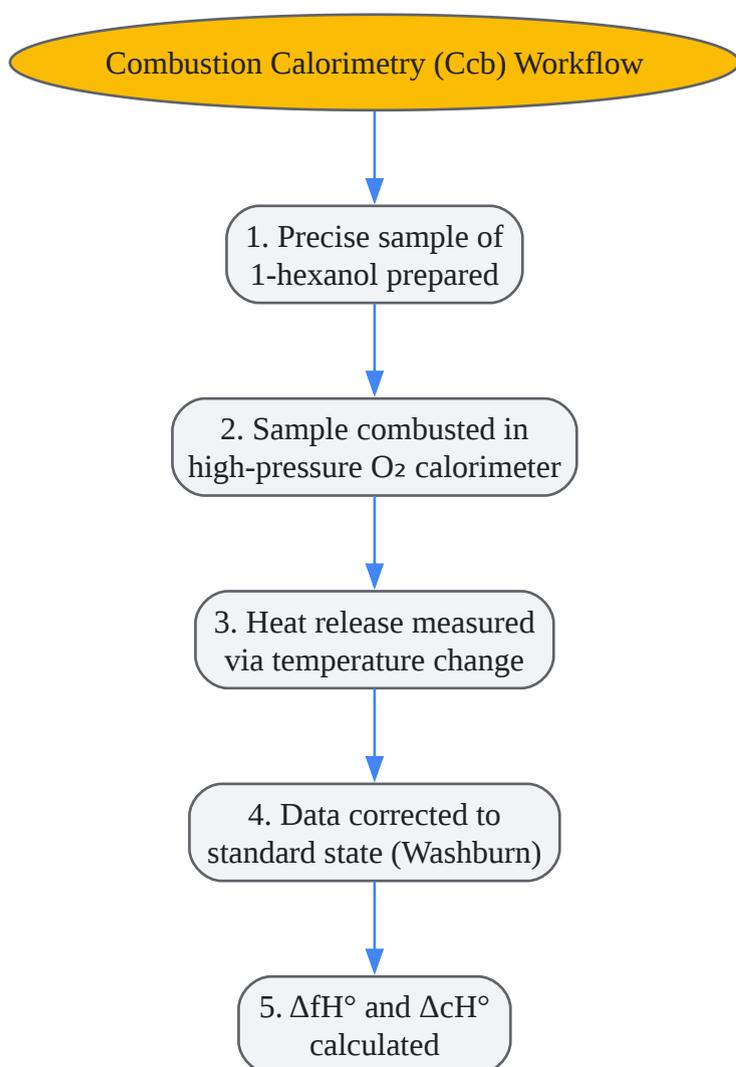
Property	Value	Units	State	Reference
Molecular Weight	102.1748	g/mol	-	[1]
Heat Capacity (Cp)	243.2	J/mol·K	Liquid @ 298.15 K	[Atrashenok et al., 1991] [1]
Entropy (S°)	287.4	J/mol·K	Liquid	[Kelley, 1929] [1]
	439.7	J/mol·K	Gas	[Green J.H.S., 1961] [3]
Enthalpy of Vaporization ($\Delta_{vap}H^\circ$)	61.61	kJ/mol	@ 298.15 K	[Majer and Svoboda, 1985] [4]
	14.7	kcal/mol	@ 298.15 K	[Average of 13 values] [2]

Experimental Protocols for Key Data

The thermodynamic data presented are typically determined using the following established methodologies:

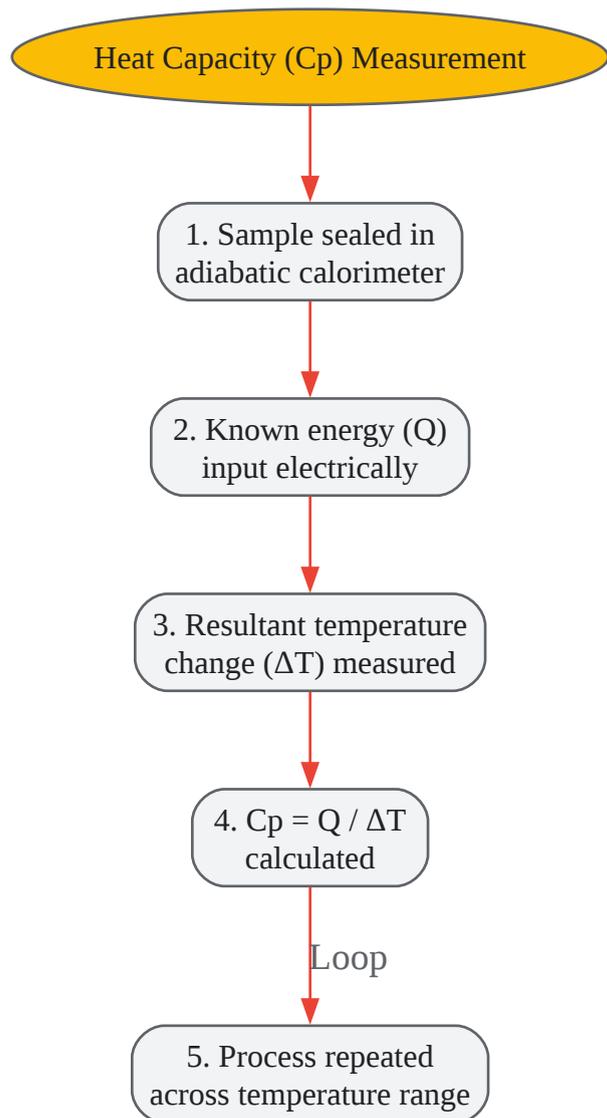
- **Combustion Calorimetry (Ccb):** This is the primary method for accurately determining the **enthalpy of formation and combustion**. A precise mass of **1-hexanol** is burned in a high-pressure oxygen atmosphere within a sealed calorimeter. The heat released raises the temperature of a surrounding water bath. By measuring this temperature change in a system calibrated with a known standard (like benzoic acid), the heat of combustion is calculated. This value is then used to derive the standard enthalpy of formation. [1]
- **Heat Capacity Measurement:** The constant-pressure heat capacity of the liquid is often measured using **adiabatic calorimetry**. A sample is placed in a cell within an adiabatic shield, and a known amount of electrical energy is introduced. By precisely measuring the resultant temperature change while ensuring no heat exchange with the environment, the heat capacity (C_p) is directly calculated. Data are frequently collected across a temperature range (e.g., 227 to 363 K) and fitted to a polynomial for interpolation. [1]

The following workflow diagrams illustrate the core principles of these experimental methods:



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Experimental pathway for determining enthalpy of formation and combustion.



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Experimental workflow for measuring the constant-pressure heat capacity of a liquid.

Research Context and Application

- **Biofuel Potential: 1-Hexanol** is a promising renewable biofuel with a higher cetane index and greater energy density than ethanol or butanol [5]. The accurate combustion enthalpy data confirms

its value for energy applications.

- **Combustion Kinetics:** Detailed chemical kinetic mechanisms exist for **1-hexanol** oxidation, involving hundreds of species and reactions [6]. The thermodynamic properties in this guide serve as critical inputs for modeling and simulating its combustion behavior.

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